2-Cyano-5-(3-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(3-hydroxyphenyl)phenol, commonly referred to as 2-CN-5-HP, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and biotechnology. In its pure form, it is a white crystalline solid with a melting point of 125-127 °C and a boiling point of 246-247 °C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. It is also known as 2-cyano-5-hydroxybenzophenone.
Mechanism of Action
2-CN-5-HP is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of drugs and other xenobiotics, and its inhibition results in increased concentrations of these compounds in the body. Additionally, 2-CN-5-HP has been shown to inhibit the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of a wide range of drugs.
Biochemical and Physiological Effects
2-CN-5-HP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C9, resulting in increased concentrations of drugs and other xenobiotics in the body. Additionally, it has been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of a wide range of drugs. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-CN-5-HP is a useful intermediate in the synthesis of a wide range of organic compounds. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is insoluble in water and can be difficult to work with in aqueous solutions. Additionally, it is a potent inhibitor of the enzymes CYP2C9 and CYP3A4, and can interfere with the metabolism of drugs and other xenobiotics.
Future Directions
In the future, 2-CN-5-HP may be used in the development of novel drugs and other therapeutic agents. Additionally, it may be used in the development of new polymers, polyamides, and polyesters. Furthermore, it may be used in the development of new materials for use in medical and industrial applications. Finally, it may be used in the development of new catalysts for use in organic synthesis.
Synthesis Methods
2-CN-5-HP can be synthesized by the reaction of 2-cyano-3-hydroxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous solution at room temperature. The product is then isolated and purified by recrystallization.
Scientific Research Applications
2-CN-5-HP has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, polyamides, and polyesters. Additionally, it has been used in the production of polyurethanes, polycarbonates, and polystyrenes.
properties
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWGYNSGKLVKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684624 |
Source
|
Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261997-99-2 |
Source
|
Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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